1-Fluorobutane is an organic compound classified as an alkyl fluoride, with the chemical formula and a CAS number of 2366-52-1. It appears as a colorless, flammable liquid at room temperature, characterized by a distinct ethereal odor. The molecular structure features a linear carbon chain of four carbon atoms, with a fluorine atom substituting one hydrogen atom at the first carbon position, resulting in a polar carbon-fluorine bond. This unique structure contributes to its distinct physical and chemical properties compared to its non-fluorinated counterpart, butane .
Safety precautions include:
One of the most common applications of 1-fluorobutane is as a reagent in organic synthesis. Its reactive fluorine atom allows it to participate in various chemical reactions, including:
Another valuable application of 1-fluorobutane is as a solvent in some analytical techniques, particularly:
Current research is exploring additional potential applications of 1-fluorobutane, including:
The balanced chemical equations for some key reactions involving 1-fluorobutane are as follows:
The synthesis of 1-fluorobutane can be achieved through several methods, including:
One specific method involves using methanesulfonyl fluoride and potassium fluoride in a controlled reaction environment, yielding 1-fluorobutane as a product .
Research on interaction studies involving 1-fluorobutane primarily focuses on its reactivity with other chemical species rather than biological interactions. For instance, studies have examined its reaction with trichloromethyl radicals, providing insights into its behavior under various conditions .
1-Fluorobutane shares similarities with several other fluorinated compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Butane | C4H10 | Non-fluorinated alkane; higher flammability |
2-Fluorobutane | C4H9F | Fluorine at the second carbon; different reactivity |
1-Chlorobutane | C4H9Cl | Chlorine instead of fluorine; different properties |
1-Bromobutane | C4H9Br | Bromine instead of fluorine; higher molecular weight |
1-Iodobutane | C4H9I | Iodine instead of fluorine; even higher molecular weight |
The unique presence of the fluorine atom at the terminal position gives 1-fluorobutane distinct properties compared to its halogenated counterparts. The polar C-F bond enhances its solvating capabilities and reactivity patterns, making it particularly valuable in organic synthesis and industrial applications .
Flammable;Irritant